molecular formula C19H20ClN7O2S B12618575 5-(2-chlorophenyl)-3-{[2-(dimethylamino)ethyl]sulfanyl}-7,9-dimethylpyrimido[5,4-e][1,2,4]triazolo[4,3-c]pyrimidine-8,10(7H,9H)-dione

5-(2-chlorophenyl)-3-{[2-(dimethylamino)ethyl]sulfanyl}-7,9-dimethylpyrimido[5,4-e][1,2,4]triazolo[4,3-c]pyrimidine-8,10(7H,9H)-dione

Cat. No.: B12618575
M. Wt: 445.9 g/mol
InChI Key: VZCJUGRCPDMSQS-UHFFFAOYSA-N
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Description

5-(2-chlorophenyl)-3-{[2-(dimethylamino)ethyl]sulfanyl}-7,9-dimethylpyrimido[5,4-e][1,2,4]triazolo[4,3-c]pyrimidine-8,10(7H,9H)-dione is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-3-{[2-(dimethylamino)ethyl]sulfanyl}-7,9-dimethylpyrimido[5,4-e][1,2,4]triazolo[4,3-c]pyrimidine-8,10(7H,9H)-dione typically involves multi-step organic reactions. The starting materials often include 2-chlorobenzaldehyde, dimethylamine, and various sulfur-containing reagents. The reaction conditions may involve the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are commonly used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium azide (NaN₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound may serve as a probe or inhibitor for studying enzyme activities or cellular pathways. Its interactions with biological macromolecules can provide insights into their functions and mechanisms.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a candidate for drug development.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity can be harnessed for various applications.

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-3-{[2-(dimethylamino)ethyl]sulfanyl}-7,9-dimethylpyrimido[5,4-e][1,2,4]triazolo[4,3-c]pyrimidine-8,10(7H,9H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may bind to these targets, altering their activities and triggering downstream effects. The pathways involved could be related to signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-chlorophenyl)-3-{[2-(methylamino)ethyl]sulfanyl}-7,9-dimethylpyrimido[5,4-e][1,2,4]triazolo[4,3-c]pyrimidine-8,10(7H,9H)-dione
  • 5-(2-chlorophenyl)-3-{[2-(ethylamino)ethyl]sulfanyl}-7,9-dimethylpyrimido[5,4-e][1,2,4]triazolo[4,3-c]pyrimidine-8,10(7H,9H)-dione

Uniqueness

The uniqueness of 5-(2-chlorophenyl)-3-{[2-(dimethylamino)ethyl]sulfanyl}-7,9-dimethylpyrimido[5,4-e][1,2,4]triazolo[4,3-c]pyrimidine-8,10(7H,9H)-dione lies in its specific structural features, such as the presence of the dimethylaminoethyl group and the chlorophenyl moiety. These features may confer distinct biological activities and chemical reactivities compared to similar compounds.

Properties

Molecular Formula

C19H20ClN7O2S

Molecular Weight

445.9 g/mol

IUPAC Name

7-(2-chlorophenyl)-5-[2-(dimethylamino)ethylsulfanyl]-10,12-dimethyl-3,4,6,8,10,12-hexazatricyclo[7.4.0.02,6]trideca-1(9),2,4,7-tetraene-11,13-dione

InChI

InChI=1S/C19H20ClN7O2S/c1-24(2)9-10-30-18-23-22-16-13-15(25(3)19(29)26(4)17(13)28)21-14(27(16)18)11-7-5-6-8-12(11)20/h5-8H,9-10H2,1-4H3

InChI Key

VZCJUGRCPDMSQS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C3=NN=C(N3C(=N2)C4=CC=CC=C4Cl)SCCN(C)C)C(=O)N(C1=O)C

Origin of Product

United States

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